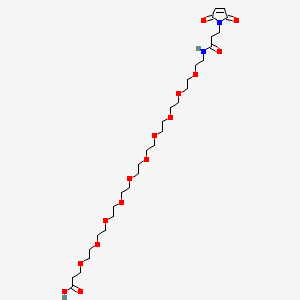
MC-Val-Cit-PAB-VX765
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MC-Val-Cit-PAB-VX765 or MC-Val-Cit-PABC-VX765 is VX765 derivative, which is ready to conjugate with antibody, protein, or polymer for targeted drug delivery. MC-Val-Cit-PAB (also see our cat# 61023) is a a cathepsin cleavable ADC linker, which has been widely used for making antibody drug conjugate (ADC). MC-Val-Cit-PAB-VX765 molecule, the linker is covalently linked with the amino group of VX765. Belnacasan (VX765, our Cat#203165) is a caspase inhibitor.
Scientific Research Applications
Targeted Drug Delivery in Cancer Therapy
MC-Val-Cit-PAB-VX765 is used in the synthesis of antibody-drug conjugates (ADCs) for targeted drug delivery in cancer therapy. ADCs deliver highly potent anticancer agents selectively to tumors. A study demonstrated the synthesis of MC-Val-Cit-PAB-DOX, which was linked with cetuximab to prepare ADCs for targeting epidermal growth factor receptor (EGFR) in colorectal tumor therapy. These ADCs exhibited strong cytotoxicity against EGFR-overexpressing cells, highlighting their potential as targeted cancer therapeutics (Ye et al., 2021).
Overcoming Resistance in Antibody-Drug Conjugates
Research has explored using MC-Val-Cit-PAB-VX765 in developing ADCs that can overcome resistance to existing treatments. For example, the anthracycline-based ADC using MC-Val-Cit-PAB-VX765 was effective against B-cell malignancies resistant to vc-MMAE conjugates. This highlights its role in enhancing the efficacy of ADCs against resistant cancer types (Yu et al., 2015).
Synthesis Improvement for Antibody-Drug Conjugates
Improvements in the synthesis of the MC-Val-Cit-PAB linker, a key component in ADCs, have been reported. A modified route for synthesizing the MC-Val-Cit-PABOH linker, used in ADCs like ADCETRIS®, showed improved yield and avoided undesirable epimerization, contributing to more efficient and stable production of ADCs (Mondal et al., 2018).
Enhancing Payload Potency and Stability in ADCs
Studies have focused on enhancing the potency and stability of payloads in ADCs using MC-Val-Cit-PAB-VX765. Research indicated that the immolation of the p-Aminobenzyl Ether Linker and the stability of the payload significantly influence the cell-killing activity of ADCs, emphasizing the importance of carefully evaluating linker and payload combinations (Zhang et al., 2018).
properties
Product Name |
MC-Val-Cit-PAB-VX765 |
|---|---|
Molecular Formula |
C53H71ClN10O14 |
Molecular Weight |
1107.657 |
IUPAC Name |
4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl (2-chloro-4-(((S)-1-((S)-2-(((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)phenyl)carbamate |
InChI |
InChI=1S/C53H71ClN10O14/c1-7-76-50-37(28-42(68)78-50)59-47(71)38-14-12-26-63(38)49(73)44(53(4,5)6)62-45(69)32-18-21-35(34(54)27-32)60-52(75)77-29-31-16-19-33(20-17-31)57-46(70)36(13-11-24-56-51(55)74)58-48(72)43(30(2)3)61-39(65)15-9-8-10-25-64-40(66)22-23-41(64)67/h16-23,27,30,36-38,43-44,50H,7-15,24-26,28-29H2,1-6H3,(H,57,70)(H,58,72)(H,59,71)(H,60,75)(H,61,65)(H,62,69)(H3,55,56,74)/t36-,37-,38-,43-,44+,50+/m0/s1 |
InChI Key |
WLNFKQLBEWHSAV-BVMQVVSQSA-N |
SMILES |
O=C1C=CC(N1CCCCCC(N[C@H](C(N[C@@H](CCCNC(N)=O)C(NC2=CC=C(COC(NC3=CC=C(C(N[C@H](C(N4CCC[C@H]4C(N[C@@H]5[C@H](OCC)OC(C5)=O)=O)=O)C(C)(C)C)=O)C=C3Cl)=O)C=C2)=O)=O)C(C)C)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MC-Val-Cit-PAB-VX765; MC-Val-Cit-PABC-VX765; Belnacasan-conjugate; VX765-conjugate. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-9-(2-methylpyridin-4-yl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B1193108.png)